molecular formula C18H16N2O B086387 Indophenol blue CAS No. 132-31-0

Indophenol blue

Cat. No.: B086387
CAS No.: 132-31-0
M. Wt: 276.3 g/mol
InChI Key: VRZJGENLTNRAIG-UHFFFAOYSA-N
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Description

Indophenol blue is an organic compound with the systematic name N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine. It is a deep blue dye that is widely used in various analytical and industrial applications. The compound is known for its vibrant color and is often utilized in colorimetric assays to detect the presence of certain chemicals, such as ammonia.

Mechanism of Action

Target of Action

Indophenol Blue is primarily used to colorimetrically measure nitrogen-containing compounds . The compound’s primary targets are free amino acids, which react to form a blue color complex .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The organic nitrogen in the target compounds is first converted into ammonia . This ammonia is then chlorinated to prepare monochloride salts . These salts can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate .

Biochemical Pathways

The biochemical pathway affected by this compound is the conversion of organic nitrogen into ammonia, followed by its chlorination into monochloride salts . The downstream effects include the formation of a blue-green mixture with sodium salicylate and sodium dichloroisocyanurate . This mixture can be used to determine the concentration of ammonium ions in the solution .

Result of Action

The result of this compound’s action is the formation of a blue-green mixture when it reacts with sodium salicylate and sodium dichloroisocyanurate . The intensity of this color can be used to determine the concentration of ammonium ions in the solution, and ultimately, the protein content in the original sample .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the reaction and the resulting color intensity . Additionally, the presence of interferants such as cations and sacrificial reagents can lead to over or underestimation of ammonia quantification . Therefore, careful control of the reaction environment is crucial for the accurate use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indophenol blue is typically synthesized through the reaction of phenol with hypochlorite ions in the presence of ammonia. The reaction proceeds in a strongly alkaline solution, where ammonia reacts with hypochlorite to form monochloramine. This intermediate then reacts with phenol to produce the blue indophenol derivative .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reagents and maintenance of optimal pH and temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Indophenol blue undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: this compound can be reduced to its leuco form, which is colorless.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Oxidized indophenol derivatives.

    Reduction: Leuco indophenol.

    Substitution: Substituted indophenol compounds with various functional groups.

Scientific Research Applications

Indophenol blue has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Indophenol Blue: this compound is unique due to its specific colorimetric properties and its ability to form a stable blue color in the presence of ammonia and hypochlorite. This makes it particularly useful in analytical applications where precise detection of ammonia is required .

This compound’s versatility and stability make it a valuable compound in various scientific and industrial fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZJGENLTNRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059623
Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
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Molecular Weight

276.3 g/mol
Source PubChem
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CAS No.

132-31-0, 136023-77-3
Record name Indophenol blue
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Record name Indophenol blue
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Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The Indophenol Blue method relies on the reaction of ammonium ions (NH4+) with hypochlorite and phenol in an alkaline solution, catalyzed by sodium nitroprusside. This reaction forms a blue-colored dye known as this compound, the intensity of which is directly proportional to the ammonia concentration. This allows for quantitative analysis using spectrophotometry, typically at a wavelength of 630 nm. [, , , ]

A: Yes, indirectly. Proteins are first digested into ammonium ions using strong acids like sulfuric acid. The released ammonium ions then react to form this compound, allowing for indirect protein quantification. This method has been successfully applied to determine protein content in various samples, including fish flesh, fish scales, and celery. [, , ]

A: Yes, near-infrared (NIR) spectroscopy is a promising non-destructive technique for rapid nitrogen determination in plant materials like sugarcane leaves. It eliminates the need for time-consuming digestion steps required in traditional methods like Kjeldahl and this compound. []

A: High levels of sulfur dioxide (SO2) in flue gas samples can interfere with the this compound method, leading to lower absorbance readings and inaccurate ammonia measurements. This interference can be effectively eliminated by bubbling oxygen through the boric acid solution containing the absorbed gas sample. This oxidation process removes SO2, enabling accurate ammonia determination. []

A: Yes, different organizations, including the Soil Science Society of America (SSSA) and Soil Science Society of China (SSSC), recommend slightly different procedures, primarily varying in the catalyst type and quantity of reagents used. While all methods generally provide comparable results, the use of sodium nitroprusside as a catalyst is known to offer higher experimental sensitivity. []

A: Yes, thymol can interfere with the this compound method by influencing the pH of the solution and decreasing absorbance readings. The decrease in absorbance is due to the structural similarity between thymol and phenol, leading to competitive reactions. This interference makes the this compound method unreliable for samples preserved with thymol. []

A: The buffer system plays a crucial role in maintaining the optimal pH for the this compound reaction. Research indicates that Tris-HCl buffer is unsuitable for this method, potentially due to interference with the reaction. Conversely, phosphate buffer demonstrates minimal interference, making it a more suitable choice for accurate ammonia determination using this method. []

A: Studies have shown that adding ethanol to the analytical solution and applying heat can actually enhance the formation of this compound, leading to improved sensitivity and reproducibility. The optimal heating time was found to be 90 minutes. In a 50:50 ethanol/water mixture, the method exhibited a detection limit of 0.03 ppm and a linear calibration curve in the 0.0–0.4 ppm concentration range. []

A: this compound, also known as N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, is an organic compound with the molecular formula C18H16N2O. It is a metachromatic dye, meaning it can exhibit different colors depending on the substance it binds to and its concentration. []

A: this compound finds application as a chromogenic agent for identifying halogenated aromatic hydrocarbons in techniques like paper chromatography and spot tests. Its color-changing property upon interaction with these compounds allows for their detection and potential quantification. []

A: Yes, this compound has been historically used in histochemical studies to investigate biological oxidation processes. This application stems from its ability to be reduced by certain enzymes, leading to a change in color. This property has been used to study enzyme activity in various tissues, including tumors and plant cells. [, , ]

A: Research has explored the use of this compound in optical fiber reflectance sensors for selective detection of catechin, a type of antioxidant found in tea. The sensor utilizes this compound dye formation on TiO2 nanoparticles functionalized with a specific molecule. The presence of catechin delays this dye formation, allowing for its detection and quantification. []

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